Tris(2-aminoethyl)amine

Catalog No.
S597336
CAS No.
4097-89-6
M.F
C6H18N4
M. Wt
146.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-aminoethyl)amine

CAS Number

4097-89-6

Product Name

Tris(2-aminoethyl)amine

IUPAC Name

N',N'-bis(2-aminoethyl)ethane-1,2-diamine

Molecular Formula

C6H18N4

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C6H18N4/c7-1-4-10(5-2-8)6-3-9/h1-9H2

InChI Key

MBYLVOKEDDQJDY-UHFFFAOYSA-N

SMILES

C(CN(CCN)CCN)N

Synonyms

TREN compound, triaminotriethylamine, tris(2-aminoethyl)amine, tris(2-aminoethyl)amine trihydrochloride, tris-2-aminoethylamine

Canonical SMILES

C(CN(CCN)CCN)N

Tris(2-aminoethyl)amine is an organic compound with the chemical formula N(CH₂CH₂NH₂)₃. It appears as a colorless liquid that is highly soluble in water and exhibits strong basicity due to its structure, which includes a tertiary amine center and three primary amine groups. This compound is also known by several synonyms, including 2,2',2''-nitrilotriethylamine and 2,2',2''-triaminotriethylamine . Tris(2-aminoethyl)amine is notable for its role as a tripodal ligand in coordination chemistry, where it forms stable complexes with transition metals, particularly those in the +2 and +3 oxidation states .

TREN is a corrosive and toxic compound []. It can cause severe skin burns, eye damage, and respiratory problems if inhaled []. It is also harmful if swallowed and can be fatal upon skin contact []. The median lethal dose (LD50) for TREN is reported to be 246 mg/kg (oral, rat) and 117 mg/kg (dermal, rabbit) []. TREN is also combustible [].

Crosslinking Agent in Polymer Chemistry:

Tren's ability to form multiple bonds with other molecules makes it a valuable crosslinking agent in polymer synthesis. It helps create robust and interconnected polymer networks with desired properties, such as increased stability and porosity. For example, tren-based crosslinked polyimines exhibit excellent thermal and chemical resistance, making them suitable for various applications, including gas separation membranes and proton conductors .

Tripodal Ligand in Coordination Chemistry:

Tren's three primary amine groups act as efficient chelating agents, forming strong and stable complexes with metal ions. This property makes it a valuable tripodal ligand in coordination chemistry. These complexes find applications in various fields, including catalysis, drug discovery, and materials science .

Organic Synthesis and Material Development:

Tren's basic nature and multiple amine functionalities make it a useful reagent in various organic syntheses. It can participate in diverse reactions, such as Michael additions, reductive amination, and epoxide ring-opening reactions. Additionally, tren-based functional materials are being explored for their potential applications in sensors, drug delivery systems, and biomimetic materials .

, primarily due to its amine functional groups. It readily reacts with aldehydes to form imines through condensation reactions, which release water as a byproduct . Additionally, it can coordinate with metal ions to form stable metal complexes. For example, when tris(2-aminoethyl)amine is coordinated to lanthanum(III) and gadolinium(III), it can react with salicylaldehyde to produce Schiff-base complexes . The compound's ability to form chelates enhances its utility in catalysis and materials science.

The synthesis of tris(2-aminoethyl)amine can be accomplished through several methods:

  • Alkylation of Ammonia: A common synthetic route involves the reaction of ammonia with chloroethanol under basic conditions.
  • Condensation Reaction: Another method includes the condensation of ethylenediamine with formaldehyde in the presence of an acid catalyst .
  • Use of Acetone: In some studies, tris(2-aminoethyl)amine has been synthesized by reacting it with acetone in a sodium acetate/acetic acid buffer solution .

These methods yield tris(2-aminoethyl)amine in varying degrees of purity and yield.

Tris(2-aminoethyl)amine finds diverse applications across multiple fields:

  • Coordination Chemistry: It serves as a ligand in the formation of metal complexes used in catalysis.
  • Polymer Science: The compound is utilized as a crosslinking agent in the synthesis of polyimine networks, which are important for creating durable materials.
  • Chemical Synthesis: Its ability to form stable complexes makes it valuable in organic synthesis processes, particularly in reactions involving metal catalysts .

Studies have demonstrated that tris(2-aminoethyl)amine interacts strongly with various metal oxides when used as a modifier in catalytic reactions. For instance, its interaction with magnesium oxide and aluminum oxide has been shown to influence the efficiency of catalytic processes such as Knoevenagel condensation . The strength of these interactions can significantly affect the activity of amine groups within the catalyst framework.

Tris(2-aminoethyl)amine shares structural similarities with several other compounds, which can be compared based on their chemical properties and applications:

Compound NameChemical FormulaKey Features
Tris(3-aminopropyl)amineN(CH₂CH₂CH₂NH₂)₃Similar structure but longer alkyl chains
TriethylenetetramineN(CH₂CH₂NH)₄More amine groups; used extensively in polymer chemistry
N,N,N-Trimethyltris(2-aminoethyl)amineN(CH₂CH₂NHMe)₃Methylated derivative; alters chelation properties
1,3-DiaminopropaneH₂N(CH₂)₃NH₂Simpler structure; fewer functional groups

Tris(2-aminoethyl)amine stands out due to its unique tripodal structure that allows for multiple coordination sites, making it particularly effective as a ligand in coordination chemistry compared to its linear counterparts like triethylenetetramine.

XLogP3

-2.6

GHS Hazard Statements

Aggregated GHS information provided by 538 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 538 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 505 of 538 companies with hazard statement code(s):;
H301 (99.21%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (99.41%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (99.6%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H370 (87.33%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

14350-52-8
4097-89-6

Wikipedia

Tris(2-aminoethyl)amine

General Manufacturing Information

1,2-Ethanediamine, N1,N1-bis(2-aminoethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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